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Compound of Interest

Compound Name: cis-VZ185

Cat. No.: B2814098 Get Quote

Application Notes and Protocols for cis-VZ185
For Researchers, Scientists, and Drug Development Professionals

Introduction
cis-VZ185 is the inactive diastereomer of VZ185, a potent and selective dual degrader of

Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1]

[2] VZ185 functions as a Proteolysis Targeting Chimera (PROTAC), which recruits the von

Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD7 and BRD9, leading to their ubiquitination and

subsequent degradation by the proteasome.[1][2][3] Due to a stereochemical change in the

VHL-binding motif, cis-VZ185 does not bind to VHL and therefore does not induce the

degradation of BRD7 and BRD9.[1][2] This makes cis-VZ185 an ideal negative control for

experiments involving VZ185, allowing researchers to distinguish between the effects of

BRD7/9 degradation and other potential off-target effects of the active compound.

BRD7 and BRD9 are subunits of the mammalian SWI/SNF (switch/sucrose non-fermentable)

chromatin remodeling complexes, specifically the PBAF and ncBAF complexes, respectively.[1]

[4][5][6] These complexes play a crucial role in regulating gene expression by altering

chromatin structure.[4][7] Dysregulation of BRD7 and BRD9 has been implicated in various

diseases, including cancer.[4][7]

Supplier and Ordering Information
cis-VZ185 is available from several commercial suppliers. It is important to note that this

compound is often sold under a license from the University of Dundee.
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Supplier Catalog Number

R&D Systems 6939

Tocris Bioscience 6939

Sigma-Aldrich SML3301

Physicochemical Properties
Property Value Reference

Molecular Weight 995.23 g/mol [4][8]

Formula C₅₃H₆₇FN₈O₈S [4][8]

CAS Number 2306193-98-4 [4][8]

Solubility Soluble to 100 mM in DMSO [4][8]

Purity ≥95% [4][8]

Storage Store at -20°C [4][8]

Mechanism of Action of VZ185 (and lack thereof for
cis-VZ185)
VZ185 is a heterobifunctional molecule containing a ligand for BRD7/9 and a ligand for the VHL

E3 ligase, connected by a linker. This design allows VZ185 to simultaneously bind to both

BRD7/9 and VHL, forming a ternary complex. This proximity induces the VHL-mediated

ubiquitination of BRD7/9, marking them for degradation by the 26S proteasome.

cis-VZ185, while retaining its ability to bind to BRD7/9, is unable to recruit the VHL E3 ligase

due to its altered stereochemistry. This prevents the formation of the ternary complex and

subsequent degradation of the target proteins.
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Figure 1: Mechanism of VZ185 vs. cis-VZ185.

Experimental Protocols
Western Blotting for BRD7/9 Degradation
This protocol is designed to assess the degradation of BRD7 and BRD9 in cells treated with

VZ185, using cis-VZ185 as a negative control.

Materials:

Cell line of interest (e.g., RI-1, HeLa)
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Complete cell culture medium

VZ185

cis-VZ185

DMSO (vehicle control)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80%

confluency at the time of harvest.

Compound Treatment:

Prepare stock solutions of VZ185 and cis-VZ185 in DMSO.
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Treat cells with the desired concentrations of VZ185 (e.g., 1, 10, 100 nM) and a high

concentration of cis-VZ185 (e.g., 1 µM) as a negative control.[3] Include a DMSO vehicle

control.

Incubate for the desired time points (e.g., 2, 4, 8, 16 hours).[3]

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add lysis buffer to each well and incubate on ice for 30 minutes.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA assay.

SDS-PAGE and Western Blotting:

Normalize protein amounts for all samples and prepare them for loading with Laemmli

buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b2814098?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01413
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01413
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2814098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Develop the blot using a chemiluminescent substrate and capture the image.

Data Analysis: Quantify the band intensities and normalize to the loading control. Compare

the levels of BRD7 and BRD9 in VZ185-treated cells to the DMSO and cis-VZ185-treated

controls.
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Figure 2: Western Blotting Workflow.

Quantitative Proteomics to Assess Selectivity
This protocol outlines a mass spectrometry-based proteomics experiment to confirm the

selective degradation of BRD7 and BRD9 by VZ185, with cis-VZ185 serving as a crucial

negative control.

Materials:

RI-1 cells

Complete cell culture medium

VZ185

cis-VZ185

DMSO

Lysis buffer for proteomics (e.g., urea-based buffer)

DTT and iodoacetamide

Trypsin

Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
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LC-MS/MS instrumentation

Procedure:

Cell Culture and Treatment:

Culture RI-1 cells and treat them in triplicate with 100 nM VZ185, 100 nM cis-VZ185, or

DMSO for 4 hours.[1]

Cell Lysis and Protein Digestion:

Harvest and lyse the cells in a proteomics-grade lysis buffer.

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

Digest the proteins into peptides using trypsin overnight.

Peptide Labeling (Optional):

For multiplexed analysis, label the peptides from each condition with different TMT

reagents according to the manufacturer's protocol.

LC-MS/MS Analysis:

Analyze the peptide samples by LC-MS/MS.

Data Analysis:

Process the raw mass spectrometry data using a suitable software package (e.g.,

MaxQuant, Proteome Discoverer).

Perform protein identification and quantification.

Compare the protein abundance profiles between the VZ185-treated, cis-VZ185-treated,

and DMSO-treated samples. Confirm the selective downregulation of BRD7 and BRD9 in

the VZ185-treated group, with no significant changes in the cis-VZ185 or DMSO groups.

Cell Viability/Cytotoxicity Assay
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This protocol is to determine the cytotoxic effects of BRD7/9 degradation in cancer cell lines.

Materials:

Cancer cell lines (e.g., EOL-1, A-204)

Complete cell culture medium

VZ185

cis-VZ185

DMSO

96-well plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

Compound Treatment:

Prepare serial dilutions of VZ185 and cis-VZ185.

Treat the cells with a range of concentrations of each compound. Include a DMSO control.

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

Viability Measurement:

Add the cell viability reagent to each well according to the manufacturer's instructions.

Measure the signal (luminescence or absorbance) using a plate reader.

Data Analysis:

Normalize the data to the DMSO control.
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Plot the cell viability against the compound concentration and determine the EC50 values

for VZ185. The EC50 for cis-VZ185 is expected to be significantly higher, indicating its

lack of cytotoxic activity.

BRD7/9 Signaling and Chromatin Remodeling
BRD7 and BRD9 are critical components of distinct SWI/SNF chromatin remodeling

complexes. These complexes utilize the energy from ATP hydrolysis to modulate the structure

of chromatin, thereby influencing gene expression. The bromodomains of BRD7 and BRD9

recognize and bind to acetylated lysine residues on histone tails, which helps to recruit the

SWI/SNF complexes to specific genomic loci.
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Figure 3: BRD7/9 in Chromatin Remodeling.
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By inducing the degradation of BRD7 and BRD9, VZ185 disrupts the function of the PBAF and

ncBAF complexes, leading to changes in gene expression and subsequent cellular effects,

such as decreased cell viability in certain cancer cell lines. The use of cis-VZ185 as a negative

control is essential to attribute these effects specifically to the degradation of BRD7 and BRD9.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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